molecular formula C10H4Cl2O3 B1420599 6-Chloro-2-oxo-2H-chromene-3-carbonyl chloride CAS No. 72973-49-0

6-Chloro-2-oxo-2H-chromene-3-carbonyl chloride

Cat. No. B1420599
CAS RN: 72973-49-0
M. Wt: 243.04 g/mol
InChI Key: RLMRYRFPMMGSAT-UHFFFAOYSA-N
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Description

“6-Chloro-2-oxo-2H-chromene-3-carbonyl chloride” is a chemical compound used for proteomics research . It has a molecular formula of C10H4Cl2O3 and a molecular weight of 243.05 .

Scientific Research Applications

Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives

  • Summary of Application: 2H-Chromene derivatives were synthesized using multicomponent reactions (MCRs), under microwave assistance as well as conventional chemical synthesis processes . These compounds exhibited remarkable antimicrobial activity on different classes of bacteria and fungus .
  • Methods of Application: An equimolar amount of 6-hydroxy-2-oxo-2H-chromene-4-carbaldehyde and selenium dioxide was added in DMF along with 2-3 drops of glacial AcOH. This mixture was placed in a 100 mL round bottom flask and subjected to microwave irradiation (800 W), at 120 °C temperature for 6 min .
  • Results or Outcomes: The newly synthesized compounds were characterized by IR, NMR, 13C-NMR, MS and elemental analyses. They exhibited remarkable antimicrobial activity on different classes of bacteria and the fungus .

Synthesis and Anti-Oxidant Activity of Coumarinyl Chalcones

  • Summary of Application: Two new series of coumarin–chalcone hybrid molecules were synthesized using various aromatic aldehydes . These compounds were evaluated for their antioxidant potential against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radicals in scavenging assays .
  • Methods of Application: The structures of the compounds were confirmed using IR, 1HNMR and mass spectral analyses .
  • Results or Outcomes: Compounds 5o and 5k exhibited significant antioxidant potential as compared to the standard drug (ascorbic acid) .

Synthesis of 4H-chromene Derivatives

  • Summary of Application: 4H-chromene derivatives were synthesized using various catalysts . These compounds are known for their wide spectrum of biological activities .
  • Methods of Application: The synthesis involved the use of different catalysts such as DBU, 3-nitrophenylboronic acid, lipase, baker’s yeast, metal-organic framework, and potassium-titanium-oxalate .
  • Results or Outcomes: The synthesized 4H-chromene derivatives were characterized and confirmed using various analytical techniques .

Antibacterial Evaluation of Some Chromene Derivatives

  • Summary of Application: Some chromene derivatives were synthesized and evaluated for their antibacterial activity .
  • Methods of Application: The antibacterial activity was evaluated by performing each experiment three times .
  • Results or Outcomes: The results were reported as percentage of age inhibition and minimum inhibitory concentration (MIC) values .

Synthesis of 4H-chromene Derivatives

  • Summary of Application: 4H-chromene derivatives were synthesized using various catalysts . These compounds are known for their wide spectrum of biological activities .
  • Methods of Application: The synthesis involved the use of different catalysts such as DBU, 3-nitrophenylboronic acid, lipase, baker’s yeast, metal-organic framework, and potassium-titanium-oxalate .
  • Results or Outcomes: The synthesized 4H-chromene derivatives were characterized and confirmed using various analytical techniques .

Antibacterial Evaluation of Some Chromene Derivatives

  • Summary of Application: Some chromene derivatives were synthesized and evaluated for their antibacterial activity .
  • Methods of Application: The antibacterial activity was evaluated by performing each experiment three times .
  • Results or Outcomes: The results were reported as percentage of age inhibition and minimum inhibitory concentration (MIC) values .

Safety And Hazards

“6-Chloro-2-oxo-2H-chromene-3-carbonyl chloride” is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle this compound with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

6-chloro-2-oxochromene-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2O3/c11-6-1-2-8-5(3-6)4-7(9(12)13)10(14)15-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMRYRFPMMGSAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(C(=O)O2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-oxo-2H-chromene-3-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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